5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide
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Overview
Description
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of the antitumor agent dacarbazine. This compound is known for its cytotoxic properties and is used in the treatment of various cancers, particularly malignant melanoma .
Preparation Methods
The synthesis of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide typically involves the preparation of its precursor, dacarbazine. Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Chemical Reactions Analysis
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different metabolites.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens and other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions are often other triazeno derivatives or imidazole compounds .
Scientific Research Applications
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of triazenes.
Biology: The compound is used to investigate the mechanisms of DNA alkylation and repair.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .
Comparison with Similar Compounds
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is similar to other triazeno compounds such as:
Dacarbazine: The parent compound from which it is derived.
Temozolomide: Another triazeno compound used in cancer treatment.
3-Methyl-(triazen-1-yl)imidazole-4-carboxamide: A closely related metabolite with similar cytotoxic properties.
The uniqueness of this compound lies in its specific reactivity and its role as a key metabolite in the action of dacarbazine .
Properties
CAS No. |
75513-70-1 |
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Molecular Formula |
C6H10N6O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-[(E)-[hydroxymethyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H10N6O2/c1-12(3-13)11-10-6-4(5(7)14)8-2-9-6/h2,13H,3H2,1H3,(H2,7,14)(H,8,9)/b11-10+ |
InChI Key |
UGVTYCQVZPDYRZ-ZHACJKMWSA-N |
Isomeric SMILES |
CN(CO)/N=N/C1=C(NC=N1)C(=O)N |
Canonical SMILES |
CN(CO)N=NC1=C(NC=N1)C(=O)N |
Origin of Product |
United States |
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